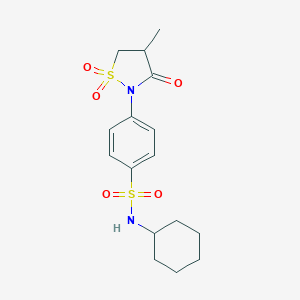
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as CMI-977, is a synthetic compound that belongs to the class of isothiazolidinone sulfonamides. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of inflammatory diseases and cancer.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory and cancerous processes.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of inflammation and cancer, making it an ideal candidate for studying the mechanisms involved in these processes. However, its use is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One of the most promising areas of investigation is its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of more efficient and cost-effective synthesis methods for N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction between 4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinylamine and N-cyclohexyl-4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions of temperature and pressure. The product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors.
Eigenschaften
Produktname |
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H22N2O5S2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-11-24(20,21)18(16(12)19)14-7-9-15(10-8-14)25(22,23)17-13-5-3-2-4-6-13/h7-10,12-13,17H,2-6,11H2,1H3 |
InChI-Schlüssel |
VFJFJAMXYMBCIO-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



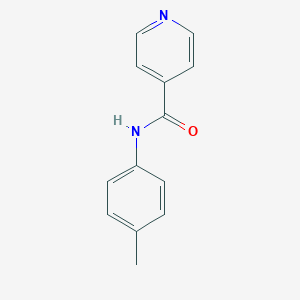
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
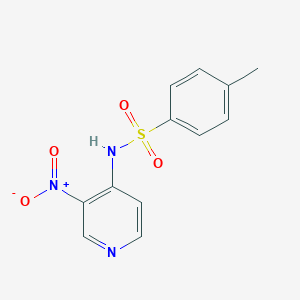
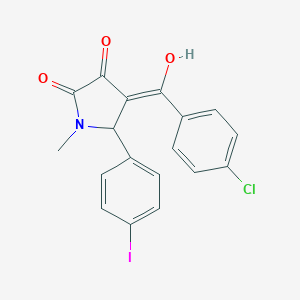
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)

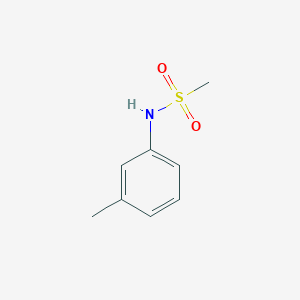

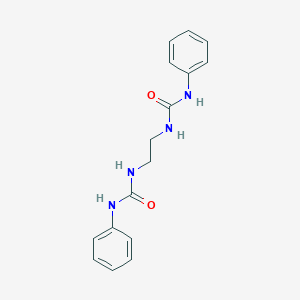
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)